Raphin 1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(Z)-(2,3-dichlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTSTDGGFCQWTK-PQMHYQBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N\N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94023-67-3 | |
| Record name | 3-[(2,3-dichlorophenyl)methylene]carbazamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Biochemical Elucidation of Raphin 1 Mechanisms
Specificity of Raphin 1 Binding to Protein Phosphatase 1 Regulatory Subunit PPP1R15B (R15B)
This compound demonstrates a notable specificity for binding to the R15B-containing holoenzyme of protein phosphatase 1. nih.govdcchemicals.comresearchgate.netprobechem.commedchemexpress.comaxonmedchem.comtocris.com This selective interaction is crucial for its downstream effects on cellular processes regulated by R15B.
Quantitative Assessment of Binding Affinity to R15B-PP1c Holoenzyme
Quantitative analysis using techniques such as surface plasmon resonance (SPR) has shown that this compound binds strongly to the recombinant R15B-PP1c holophosphatase. The dissociation constant (Kd) for this interaction has been determined to be approximately 33 nM. nih.govdcchemicals.comprobechem.commedchemexpress.comaxonmedchem.comtocris.comrndsystems.combio-techne.com This low Kd value indicates a high binding affinity of this compound for the R15B-PP1c complex.
| Holoenzyme | Binding Affinity (Kd) |
| R15B-PP1c | ~33 nM |
Comparative Selectivity Profile Against R15A-PP1c Holoenzyme
A key characteristic of this compound is its selectivity for R15B over the closely related regulatory subunit PPP1R15A (R15A), also known as GADD34. nih.govdcchemicals.comresearchgate.netprobechem.commedchemexpress.comaxonmedchem.comtocris.comrndsystems.comfishersci.pt Studies have shown that this compound is approximately 30-fold selective in binding to R15B-PP1c compared to R15A-PP1c. nih.govdcchemicals.comprobechem.commedchemexpress.comaxonmedchem.comtocris.comfishersci.pt This differential binding affinity is critical for this compound's specific inhibition of R15B-mediated dephosphorylation while largely sparing R15A activity. nih.govresearchgate.netprobechem.comresearchgate.net
| Holoenzyme | Relative Binding Selectivity (vs R15B-PP1c) |
| R15B-PP1c | 1x |
| R15A-PP1c | ~30-fold less selective |
Functional Consequences of R15B Inhibition on eIF2α Phosphorylation
The selective inhibition of R15B by this compound leads to significant functional consequences related to the phosphorylation status of eIF2α. Since R15B-PP1c is a primary phosphatase responsible for dephosphorylating eIF2α under basal conditions, its inhibition by this compound results in an increase in eIF2α phosphorylation. nih.govresearchgate.netprobechem.commdpi.comresearchgate.net
Dynamics of eIF2α Phosphorylation (Serine 51) Accumulation in Cellular Systems
Treatment of cellular systems with this compound causes a rapid and transient accumulation of phosphorylated eIF2α at Serine 51. nih.govresearchgate.netnih.govprobechem.comresearchgate.netmedchemexpress.comcore.ac.uk This accumulation is a direct consequence of the inhibited dephosphorylation activity normally carried out by the R15B-PP1c complex. The transient nature of this accumulation is attributed to the presence and activity of R15A-PP1c, which can still dephosphorylate eIF2α, particularly under stress conditions or when R15B activity is reduced. nih.govresearchgate.net
Transient Attenuation of Global Protein Synthesis Rates
Increased phosphorylation of eIF2α at Serine 51 leads to a general attenuation of protein synthesis. nih.govresearchgate.netnih.govprobechem.comaging-us.comcaymanchem.comresearchgate.netmedchemexpress.com This occurs because phosphorylated eIF2α sequesters the guanine (B1146940) nucleotide exchange factor eIF2B, preventing the formation of the ternary complex required for translation initiation. caymanchem.com Consequently, this compound-induced inhibition of R15B and the resulting increase in eIF2α phosphorylation cause a transient decrease in global protein synthesis rates in cellular systems. nih.govresearchgate.netnih.govcam.ac.ukprobechem.comresearchgate.netmedchemexpress.com
This compound-Induced Modulation and Degradation of PPP1R15B
Beyond direct inhibition, this compound also influences the levels of PPP1R15B protein. Research indicates that this compound binding to R15B can induce a conformational change in R15B. nih.govmdpi.comcore.ac.uk This conformational change appears to target R15B for degradation through the cellular proteasome system. nih.govd-nb.infoprobechem.comresearchgate.netcore.ac.uk The degradation of R15B is reported to be dependent on p97, a protein involved in ubiquitination-dependent protein degradation pathways. nih.govd-nb.inforesearchgate.net This this compound-induced degradation of R15B further contributes to the sustained effect on eIF2α phosphorylation and protein synthesis modulation. nih.gov
Conformational Alterations of R15B upon this compound Interaction
Interaction with this compound induces a conformational change in the R15B protein. nih.govresearchgate.netnih.govwikipedia.org This structural alteration is central to this compound's inhibitory effect on R15B-PP1c holophosphatase activity. The conformational change interferes with the recruitment of substrates to the R15B-PP1c complex, thereby compromising its ability to dephosphorylate target proteins. nih.govresearchgate.net Evidence supporting this conformational change includes observations that this compound protects recombinant R15B from protease sensitivity, a phenomenon not observed with the closely related protein R15A, highlighting this compound's selectivity for R15B. nih.gov The induced state has been described as an "abnormal conformation of R15B". rcsb.org
Proteasome- and p97-Dependent Degradation Pathway of R15B
The conformational change induced by this compound renders R15B susceptible to degradation through cellular protein quality control mechanisms. nih.govresearchgate.netnih.gov This degradation proceeds primarily through the proteasome, a large protein complex responsible for degrading ubiquitinated proteins. nih.govresearchgate.netrndsystems.comnih.govwikipedia.orgrcsb.orgdepmap.orgnih.gov The process is also dependent on the ATPase p97, also known as VCP (Valosin-containing protein). nih.govresearchgate.netnih.govwikipedia.org
Studies have shown a significant decrease in R15B protein levels in cells treated with this compound. nih.govnih.gov This reduction in R15B abundance can be prevented by co-treatment with the proteasome inhibitor MG-132, indicating the involvement of the proteasome in this compound-mediated R15B degradation. nih.gov Furthermore, the use of p97 inhibitors, such as NSM-873 and CB-5083, abrogates the decrease in R15B levels induced by this compound, confirming the critical role of p97 in this degradation pathway. nih.govnih.govnih.gov Research indicates that R15B is a substrate of p97, which likely facilitates its processing and presentation to the proteasome for degradation following the conformational change induced by this compound. nih.govnih.gov
The proposed model illustrates that this compound binding to R15B triggers a conformational change that marks R15B for degradation, which is then executed by the proteasome in a manner requiring p97 activity. nih.govresearchgate.netnih.gov
Implications for Cellular Proteostasis
R15B is recognized as a negative regulator of cellular proteostasis, the process by which cells maintain the balance of protein production, folding, and degradation. nih.govgenecards.orgresearchgate.netnih.gov By selectively inhibiting R15B, this compound has been shown to improve proteostasis. nih.govnih.govgenecards.orgresearchgate.net
Key Research Findings on this compound and R15B Interaction
Here is a summary of key experimental observations regarding this compound's effects on R15B:
| Observation | Experimental Method/Context | Result | Source |
| Inhibition of R15B-PP1c dephosphorylation of eIF2α | In vitro biochemical activity assay | This compound inhibits R15B-PP1c, but not R15A-PP1c. | nih.gov |
| Induction of conformational change in R15B | Protease sensitivity assay (recombinant R15B) | This compound protects R15B from protease, suggesting conformational change. | nih.gov |
| Decrease in cellular R15B levels | Immunoblot analysis (HeLa cells) | R15B levels significantly decrease upon this compound treatment. | nih.govnih.gov |
| Prevention of R15B decrease by proteasome inhibitor | Immunoblot analysis (HeLa cells + MG-132) | MG-132 abrogates this compound-induced R15B decrease. | nih.gov |
| Prevention of R15B decrease by p97 inhibitors | Immunoblot analysis (HeLa cells + p97 inhibitors) | NSM-873 and CB-5083 abrogate this compound-induced R15B decrease. | nih.govnih.gov |
| Transient increase in eIF2α phosphorylation | Immunoblot analysis (cells) | This compound induces transient eIF2α phosphorylation. | nih.govmdpi.com |
| Transient attenuation of protein synthesis | Cellular assays | This compound leads to transient attenuation of protein synthesis. | nih.govgenecards.orgmdpi.comresearchgate.net |
Compound Names and PubChem CIDs
In Vivo Biological Activities and Preclinical Efficacy Studies of Raphin 1
Efficacy in Neurodegenerative Disease Models
Neurodegenerative diseases are often characterized by protein misfolding and aggregation. Raphin 1, by inhibiting R15B, leads to a transient attenuation of protein synthesis, a mechanism thought to enhance cellular protein quality control or proteostasis. nih.govmedchemexpress.comtocris.comdcchemicals.commedchemexpress.comtargetmol.com This mechanism has been investigated for its therapeutic potential in models of such diseases.
Attenuation of Molecular and Organismal Deficits in Murine Huntington’s Disease Models
Huntington's disease (HD) is a monogenic neurodegenerative disorder caused by a mutation in the huntingtin protein, leading to the accumulation of misfolded protein aggregates. nih.govamegroups.cn Studies using a mouse model of Huntington's disease, specifically HD82Q mice, have evaluated the efficacy of this compound. Treatment with this compound in these mice has shown beneficial effects on both molecular and organismal deficits associated with the disease. nih.govcam.ac.ukmedchemexpress.comrndsystems.comtocris.comdcchemicals.combio-techne.com
Research indicates that this compound treatment improved the body weight of HD82Q mice. nih.govmedchemexpress.comdcchemicals.commedchemexpress.com Beyond this organismal benefit, this compound also impacted key molecular markers of HD pathology in the brain. nih.govmedchemexpress.comrndsystems.comdcchemicals.commedchemexpress.com
Table 1: Effects of this compound Treatment in HD82Q Mice
| Observed Effect | Location | Reference |
| Improved body weight | Organismal | nih.govmedchemexpress.comdcchemicals.commedchemexpress.com |
| Decreased SDS-insoluble huntingtin assemblies | Cortex | nih.govmedchemexpress.comrndsystems.comdcchemicals.commedchemexpress.com |
| Decreased nuclear inclusions | Cortex | nih.govmedchemexpress.comrndsystems.commedchemexpress.com |
These findings suggest that this compound's mechanism of action, involving the inhibition of R15B and transient reduction in protein synthesis, contributes to the amelioration of disease phenotypes in this murine model of Huntington's disease. nih.govcam.ac.ukmedchemexpress.comrndsystems.comtocris.comdcchemicals.combio-techne.com
Reduction of SDS-Insoluble Huntingtin Assemblies and Nuclear Inclusions
A hallmark of Huntington's disease is the formation and accumulation of misfolded huntingtin protein, which forms aggregates, including SDS-insoluble assemblies and nuclear inclusions. nih.govmedchemexpress.comrndsystems.commedchemexpress.comamegroups.cn These aggregates are considered central to the pathology of the disease. amegroups.cn
Studies in the cortex of HD82Q mice treated with this compound demonstrated a reduction in the levels of SDS-insoluble huntingtin assemblies. nih.govmedchemexpress.comrndsystems.comdcchemicals.commedchemexpress.com Furthermore, this compound treatment also led to a decrease in the number of nuclear inclusions in the cortex of these mice. nih.govmedchemexpress.comrndsystems.commedchemexpress.com These molecular effects are consistent with this compound's role in modulating proteostasis. nih.govcam.ac.ukmedchemexpress.comrndsystems.comtocris.comdcchemicals.combio-techne.com
Table 2: Impact of this compound on Huntingtin Aggregates in HD82Q Mouse Cortex
| Pathological Feature | Effect of this compound Treatment | Reference |
| SDS-insoluble huntingtin assemblies | Decreased | nih.govmedchemexpress.comrndsystems.comdcchemicals.commedchemexpress.com |
| Nuclear inclusions | Decreased | nih.govmedchemexpress.comrndsystems.commedchemexpress.com |
The reduction of these aggregated protein species highlights a key molecular effect of this compound that likely contributes to its observed efficacy in the HD mouse model. nih.govmedchemexpress.comrndsystems.comdcchemicals.commedchemexpress.com
Investigations in Other Cellular Pathologies
Beyond neurodegenerative diseases, the effects of this compound have been explored in other cellular pathologies, including certain types of cancer, where protein homeostasis and stress responses play significant roles.
Sensitivity of Pediatric Glioblastoma Cells to this compound Intervention
Pediatric glioblastoma (PED-GBM), including diffuse intrinsic pontine glioma (DIPG), is an aggressive type of brain tumor. jensenlab.orgbiorxiv.org Research has indicated that PED-GBM cells exhibit sensitivity to intervention with this compound. jensenlab.orgbiorxiv.orgnih.govnih.govdntb.gov.ua
Studies have shown that this compound treatment in PED-GBM cells leads to a dose-dependent increase in phosphorylated eIF2α (P-eIF2α), a marker of integrated stress response activation. nih.govnih.gov This increase in P-eIF2α was associated with decreased cell survival. nih.govnih.gov this compound also increased DNA damage in PED-GBM cells. nih.govnih.gov
Importantly, this compound has been shown to dramatically increase the sensitivity of DIPG cells to radiation, a primary treatment modality for PED-GBM. nih.govnih.govdntb.gov.ua It also enhanced the sensitivity of these cells to PARP-1 inhibitors. biorxiv.orgnih.govnih.gov Comparative studies indicated that PED-GBM cells were more sensitive to this compound than normal human astrocytes. biorxiv.orgnih.govnih.gov
Table 3: Effects of this compound on Pediatric Glioblastoma Cells
| Cellular Effect | Observation in PED-GBM Cells | Reference |
| P-eIF2α levels | Increased (dose-dependent) | nih.govnih.gov |
| Cell survival | Decreased | nih.govnih.gov |
| DNA damage | Increased | nih.govnih.gov |
| Sensitivity to radiation | Increased | nih.govnih.govdntb.gov.ua |
| Sensitivity to PARP-1 inhibitors | Increased | biorxiv.orgnih.govnih.gov |
| Sensitivity compared to normal astrocytes | Higher | biorxiv.orgnih.govnih.gov |
These findings suggest a potential therapeutic avenue for this compound, possibly in combination with existing treatments, for pediatric glioblastoma. biorxiv.orgnih.govnih.govdntb.gov.ua
Role in Multiple Myeloma Cell Homeostasis and Apoptosis Induction
Multiple myeloma (MM) is a hematological malignancy characterized by the accumulation of plasma cells. researchgate.netnih.govnih.gov Research has explored the role of this compound in influencing multiple myeloma cell homeostasis and inducing apoptosis. researchgate.netresearchgate.netdntb.gov.ua
Studies have shown that multiple myeloma cells frequently exhibit transcriptional activation of PPP1R15B, the target of this compound, often due to the acquisition of super-enhancers. researchgate.net Inhibition of PPP1R15B using this compound has been found to induce apoptosis in human multiple myeloma cell lines (HMCLs) and patient-derived myeloma cells, even those with diverse genetic backgrounds. researchgate.net
Furthermore, this compound has been shown to potentiate the anti-myeloma effects of bortezomib (B1684674), a proteasome inhibitor commonly used in MM treatment. researchgate.net This suggests that targeting PPP1R15B with this compound could be a strategy to enhance the effectiveness of existing therapies and potentially overcome resistance mechanisms in multiple myeloma. researchgate.net Epigenetic silencing or knockdown of PPP1R15B has been shown to activate pro-apoptotic pathways and inhibit protein synthesis and immunoglobulin production in myeloma cells. researchgate.net
Table 4: Effects of this compound on Multiple Myeloma Cells
| Cellular Effect | Observation in MM Cells | Reference |
| Apoptosis induction | Observed | researchgate.net |
| Potentiation of bortezomib anti-myeloma effect | Observed | researchgate.net |
| Impact on protein synthesis | Inhibition | researchgate.net |
These preclinical findings suggest that this compound and the targeting of PPP1R15B hold promise as a therapeutic strategy for multiple myeloma. researchgate.net
Advanced Research Methodologies Applied to Raphin 1 Studies
Biophysical Characterization of Molecular Interactions
Biophysical techniques provide detailed insights into the direct binding of Raphin 1 to its target proteins and the kinetics of these interactions.
Surface Plasmon Resonance (SPR) for Holophosphatase Screening and Binding Kinetics
Surface Plasmon Resonance (SPR) has been a key technique in the study of this compound, particularly for screening potential inhibitors and characterizing their binding to R15-PP1c holophosphatases. This method enabled the target-based discovery of selective serine/threonine phosphatase inhibitors by targeting regulatory subunits of protein phosphatase 1, such as PPP1R15B (R15B). nih.govresearchgate.net Recombinant R15-PP1c holophosphatases were reconstituted on SPR sensor chips to test compound binding. nih.gov
SPR experiments revealed that this compound binds strongly to the R15B-PP1c holophosphatase with a dissociation constant (Kd) of 0.033 ± 0.02 μM. nih.govresearchgate.netaxonmedchem.com Crucially, this compound demonstrated significant selectivity, showing approximately 30-fold preferential binding to R15B-PP1c over the closely related R15A-PP1c. nih.govresearchgate.netaxonmedchem.comtocris.commedchemexpress.com Furthermore, this compound did not exhibit measurable binding to the catalytic subunit PP1c alone. nih.govresearchgate.netaxonmedchem.com This selectivity profile, quantitatively measured by SPR, was in agreement with the observed effects of this compound in cells. nih.govresearchgate.netresearchgate.netresearchgate.net The application of SPR with reconstituted holophosphatases provided a quantitative method to measure relevant steady-state binding affinities and was instrumental in identifying this compound as a new chemical entity with preferential binding to R15B. researchgate.net
| Holophosphatase | This compound Binding Affinity (Kd) | Selectivity (vs R15A-PP1c) |
|---|---|---|
| R15B-PP1c | 0.033 ± 0.02 μM nih.govresearchgate.netaxonmedchem.com | ~30-fold selective nih.govresearchgate.netaxonmedchem.comtocris.commedchemexpress.com |
| R15A-PP1c | Weaker binding nih.govresearchgate.net | - |
| PP1c alone | No measurable binding nih.govresearchgate.netaxonmedchem.com | - |
Biochemical Activity Assays for Dephosphorylation Inhibition
Biochemical activity assays have been utilized to assess the functional consequence of this compound binding, specifically its ability to inhibit phosphatase activity. Using recombinant R15A-PP1c and R15B-PP1c holophosphatases in a biochemical activity assay, it was demonstrated that this compound inhibited the dephosphorylation of eukaryotic translation initiation factor 2α (eIF2α) by R15B-PP1c. nih.gov In contrast, this compound did not inhibit eIF2α dephosphorylation by R15A-PP1c, further confirming its selectivity for R15B. nih.gov These assays are valuable for functional studies of phosphatase inhibitors. nih.gov
Cellular and Molecular Biology Approaches
Cellular and molecular biology techniques have been employed to investigate the effects of this compound on protein phosphorylation, protein synthesis, and the roles of its target proteins in a cellular context.
Quantitative Immunoblotting for Protein Phosphorylation and Expression Analysis
Quantitative immunoblotting has been extensively used to analyze the levels of key proteins and their phosphorylation states in cells treated with this compound. This technique allows for the detection and quantification of specific proteins in cell lysates. precisionformedicine.comantibodies.comnih.gov Studies using quantitative immunoblotting have shown that this compound treatment leads to a rapid and transient increase in the phosphorylation of eIF2α (P-eIF2α) in cells. nih.govtocris.comresearchgate.netresearchgate.net This is a direct consequence of inhibiting the R15B-PP1c holophosphatase, which is responsible for dephosphorylating eIF2α. nih.govresearchgate.netresearchgate.net
Immunoblotting has also been used to examine the expression levels of the regulatory subunits R15B and R15A upon this compound treatment. These analyses revealed that this compound treatment resulted in a significant decrease in R15B protein levels, while R15A levels remained unaffected, further validating this compound's selectivity for R15B. researchgate.net Quantitative analysis of immunoblots provides data on the magnitude and duration of changes in protein phosphorylation and expression. nih.govresearchgate.net
| Protein Analyzed by Immunoblotting | Effect of this compound Treatment (10 μM) | Observation |
|---|---|---|
| Phosphorylated eIF2α (P-eIF2α) | Increased nih.govtocris.comresearchgate.netresearchgate.net | Rapid and transient accumulation nih.govtocris.comresearchgate.netresearchgate.net |
| Total eIF2α | Unchanged nih.govresearchgate.netresearchgate.net | - |
| R15B | Decreased researchgate.net | Significant reduction researchgate.net |
| R15A | Unchanged researchgate.net | No observed decrease researchgate.net |
Genetic Perturbation Models (e.g., R15A-deficient and R15B-deficient Cell Lines)
Genetic perturbation models, specifically cell lines deficient in R15A (R15a -/-) or R15B (R15b -/-), have been instrumental in confirming the specificity of this compound and dissecting the roles of the two R15 subunits in regulating eIF2α phosphorylation and protein synthesis. researchgate.netresearchgate.net
Studies using these cell lines demonstrated that the effects of this compound on eIF2α phosphorylation and translation were completely abolished in R15b -/- cells. researchgate.netresearchgate.net This finding provides strong evidence that R15B is the primary target of this compound in cells. researchgate.netresearchgate.net Conversely, in R15a -/- cells, the transient increase in eIF2α phosphorylation and attenuation of translation induced by this compound persisted for a longer duration compared to wild-type cells. researchgate.netresearchgate.net This observation supports the understanding that R15A plays a crucial role in the recovery phase of protein synthesis by dephosphorylating eIF2α, and in the absence of R15A, the effect of this compound on eIF2α phosphorylation is prolonged. researchgate.netresearchgate.net These genetic models have been critical for validating the on-target activity of this compound and understanding the interplay between R15A and R15B in cellular stress responses.
In Vivo Experimental Design and Analysis in Animal Models
In vivo studies using animal models are critical for evaluating the biological activity, distribution, and effects of compounds like this compound within a living system. These studies provide insights into how the compound is processed by the organism and its impact on relevant tissues and cellular processes.
Pharmacokinetic Assessments including Blood-Brain Barrier Penetration
Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion of a compound. For this compound, a key aspect of its pharmacological profile is its ability to reach target tissues, particularly the brain, given its relevance to neurological conditions. This compound has been demonstrated to be orally bioavailable and capable of crossing the blood-brain barrier (BBB). citeab.comfishersci.nlwikipedia.orgwikipedia.orgontosight.aiciteab.com
Research involving oral administration of this compound at a dose of 2 mg/kg in mice provided specific pharmacokinetic data. This study revealed that this compound concentrates in the brain after oral delivery. wikipedia.org The peak concentration observed in the brain was approximately 1.5 μM, with an estimated half-life of around 4-6 hours. wikipedia.org The analysis of this compound concentrations in plasma and tissue samples during these pharmacokinetic assessments was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive spectroscopic technique capable of identifying and quantifying compounds in complex biological matrices. wikipedia.org
The ability of this compound to effectively penetrate the BBB is a crucial characteristic for a compound being investigated for neurological applications, as the BBB often poses a significant barrier to the delivery of therapeutic agents to the central nervous system. nih.govfishersci.com
Below is a summary of key pharmacokinetic findings for this compound in mice:
| Parameter | Value | Animal Model | Administration Route | Dose | Citation |
| Brain Peak Concentration | ~1.5 μM | Mouse | Oral | 2 mg/kg | wikipedia.org |
| Brain Half-life | ~4-6 hours | Mouse | Oral | 2 mg/kg | wikipedia.org |
| Oral Bioavailability | Demonstrated | Mouse | Oral | - | citeab.comfishersci.nlwikipedia.orgwikipedia.orgontosight.aiciteab.com |
| Blood-Brain Barrier Penetration | Demonstrated | Mouse | Oral | - | citeab.comfishersci.nlwikipedia.orgwikipedia.orgontosight.aiciteab.com |
Histopathological and Immunocytochemical Analyses in Tissue Samples
Histopathological and immunocytochemical analyses are vital techniques used to examine the microscopic structure of tissues and the presence and localization of specific proteins or other molecules within cells and tissues. These methods are employed in animal studies to assess the effects of a compound on tissue morphology and cellular composition, as well as to investigate the compound's mechanism of action or its impact on disease markers. nih.govfigshare.comreadthedocs.ioescholarship.org
In studies involving this compound, these techniques have been applied to evaluate its effects in disease models. For instance, in a mouse model of Huntington's disease, immunohistochemistry was utilized to analyze the impact of this compound treatment on the aggregation of huntingtin protein. wikipedia.org Specifically, this involved assessing the presence and characteristics of SDS-insoluble huntingtin assemblies and nuclear inclusions in the cortex of treated mice. wikipedia.org The reduction of these pathological markers upon this compound administration provides evidence of its potential therapeutic benefit in this context. citeab.comfishersci.nlwikipedia.org
Histopathology has also been employed in studies investigating the role of this compound in other disease models, such as Mycobacterium tuberculosis infection in mice, where tissue samples were collected for pathological analysis to understand the compound's influence on disease progression and the host response. citeab.com
Computational and Structural Biology Investigations
Computational and structural biology approaches play a crucial role in understanding the molecular basis of this compound's activity, including how it interacts with its target protein and the implications of its structure for its function.
Computational Modeling for Ligand-Target Interaction Prediction
Computational modeling techniques are powerful tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target, in this case, the phosphatase PPP1R15B (R15B). citeab.comfishersci.nlwikipedia.orgwikipedia.orgciteab.comwikipedia.org These methods provide insights into the binding affinity, selectivity, and the specific residues involved in the interaction, guiding the understanding of the compound's mechanism of action. researchgate.netnih.govguidetopharmacology.orgreadthedocs.io
In the discovery and characterization of this compound, surface plasmon resonance (SPR) was employed as a key biophysical technique to study its binding to the R15B-PP1c holophosphatase. wikipedia.orgnih.gov SPR allows for the real-time measurement of binding events, providing data on the kinetics and affinity of the interaction. nih.gov These studies demonstrated that this compound binds strongly to the R15B-PP1c complex with a dissociation constant (Kd) of 33 nM. citeab.comfishersci.nlwikipedia.orgwikipedia.orgciteab.comwikipedia.org Furthermore, SPR confirmed the selectivity of this compound, showing approximately 30-fold preferential binding to R15B-PP1c over the closely related R15A-PP1c. citeab.comfishersci.nlwikipedia.orgwikipedia.orgciteab.comwikipedia.org This selectivity is critical for minimizing off-target effects and understanding the specific biological pathways modulated by this compound.
Computational approaches, including techniques like molecular docking and dynamics simulations, are broadly applied in ligand-target interaction studies to model the binding pose of a molecule within a protein's binding site and estimate the binding free energy. researchgate.netnih.govguidetopharmacology.orgreadthedocs.io While specific details of docking or simulation studies for this compound beyond the SPR data are not extensively detailed in the provided information, the use of SPR highlights the application of biophysical methods, often coupled with computational analysis, in characterizing its interaction with its target.
Application of Spectroscopic Techniques in Mechanistic Research
Spectroscopic techniques utilize the interaction of electromagnetic radiation with matter to provide information about the structure, properties, and dynamics of molecules. In the context of this compound research, these techniques have been applied for both quantitative analysis and potentially for understanding its mechanism of action. researchgate.netnih.govguidetoimmunopharmacology.orgnih.gov
As mentioned in the pharmacokinetic section, LC-MS/MS was a crucial spectroscopic method used for the quantification of this compound in biological samples, such as plasma and brain tissue, enabling the determination of its concentration over time. wikipedia.org This application is fundamental for understanding the in vivo behavior of the compound.
Beyond quantitative analysis, spectroscopic and biophysical techniques can provide insights into the molecular mechanisms by which this compound exerts its inhibitory effect. Surface plasmon resonance (SPR), while also discussed under computational modeling due to its role in studying interactions, is inherently a spectroscopic technique that measures changes in refractive index upon molecular binding. nih.gov The SPR data for this compound binding to R15B-PP1c provided direct evidence of the interaction and its kinetic parameters, contributing significantly to understanding the mechanism of inhibition at a molecular level. wikipedia.orgnih.gov
Comparative Analysis and Rational Design of Raphin 1 Analogues
Comparative Studies with Related Phosphatase Inhibitors
Raphin 1's activity is often compared to other compounds that influence the eIF2α phosphorylation pathway and the integrated stress response, highlighting its unique selectivity profile.
Differentiation from Guanabenz (GBZ) and Sephin1 on R15A Selectivity
This compound demonstrates a distinct selectivity profile compared to Guanabenz (GBZ) and its derivative Sephin1. While GBZ and Sephin1 are known to selectively inhibit PPP1R15A (GADD34), this compound is a selective inhibitor of PPP1R15B (CReP). researchgate.netresearchgate.net Studies have shown that this compound binds strongly to the PPP1R15B-PP1c holophosphatase with a Kd of 33 nM and exhibits over 30-fold selectivity for PPP1R15B over PPP1R15A. medchemexpress.combio-techne.comdcchemicals.com In contrast, Sephin1 has a low binding affinity to PPP1R15B. nih.gov This difference in selectivity arises from variations in their chemical structures, specifically the position of chloro-substitutions, which can switch binding selectivity between PPP1R15A and PPP1R15B. nih.gov Functionally, this compound inhibits the dephosphorylation of eIF2α by PPP1R15B-PP1c but not by PPP1R15A-PP1c. nih.gov At relatively low concentrations, this compound inhibits the recruitment of phosphorylated eIF2α to the PP1-CReP complex, while at higher concentrations (above 10 µM), it may also inhibit the activity of PP1 when in complex with GADD34. nih.gov
The distinct selectivity of this compound for PPP1R15B, as opposed to the PPP1R15A selectivity of GBZ and Sephin1, is summarized in the table below:
| Compound | Primary Target | Selectivity (vs. the other R15 subunit) | Kd (PPP1R15B-PP1c) | References |
| This compound | PPP1R15B | >30-fold selective over PPP1R15A | 33 nM | medchemexpress.combio-techne.comdcchemicals.com |
| Guanabenz | PPP1R15A | Selective inhibitor of PPP1R15A | Low affinity | nih.govresearchgate.netasm.org |
| Sephin1 | PPP1R15A | Selective inhibitor of PPP1R15A | Low binding affinity | nih.govresearchgate.net |
Functional Comparison with Salubrinal and ISRIB
This compound's functional effects can be compared to Salubrinal and ISRIB, other compounds known to modulate the integrated stress response, albeit through different mechanisms. Salubrinal is described as a specific inhibitor of eIF2α phosphatase enzymes, indirectly inhibiting eIF2α dephosphorylation by interfering with the interaction of PP1 with both PPP1R15A and PPP1R15B. researchgate.netnih.govasm.orgwikipedia.org This leads to a sustained increase in phosphorylated eIF2α. asm.org In contrast, this compound causes a rapid and transient accumulation of phosphorylated eIF2α and a transient attenuation of protein synthesis because it spares PPP1R15A, which mediates the recovery of eIF2α dephosphorylation and translation. nih.govmedchemexpress.comresearchgate.net
ISRIB (Integrated Stress Response Inhibitor) has a fundamentally different mechanism of action. Instead of inhibiting phosphatases, ISRIB reverses the effects of eIF2α phosphorylation by promoting the assembly and activity of the eIF2B complex, which is the guanine (B1146940) nucleotide exchange factor for eIF2. wikipedia.org ISRIB acts downstream of the eIF2α kinases and makes cells resistant to the consequences of eIF2α phosphorylation, restoring translation capacity. elifesciences.orgtocris.com While both this compound and Salubrinal increase phosphorylated eIF2α levels, ISRIB counteracts the effects of this phosphorylation. nih.gov Notably, while both Salubrinal and this compound penetrate the blood-brain barrier, this compound has been reported not to adversely affect long-term memory in mice, unlike Salubrinal. nih.gov
The functional distinctions are summarized below:
| Compound | Primary Mechanism | Effect on eIF2α Phosphorylation | Effect on Protein Synthesis | Key Feature | References |
| This compound | Selective PPP1R15B inhibitor (interferes with substrate recruitment) | Transient increase | Transient attenuation | Selective for PPP1R15B over PPP1R15A | nih.govmedchemexpress.comresearchgate.netnih.gov |
| Salubrinal | Inhibits eIF2α phosphatases (interferes with PP1-R15 interaction) | Sustained increase | Sustained attenuation | Inhibits both PPP1R15A and PPP1R15B activity | researchgate.netnih.govasm.orgwikipedia.org |
| ISRIB | Promotes eIF2B activity (bypasses eIF2α phosphorylation effects) | Reverses effects of phosphorylation | Restores translation | Acts downstream of eIF2α kinases | wikipedia.orgelifesciences.orgtocris.com |
Development and Exploration of this compound Derivatives
The development of this compound involved the exploration of derivatives to optimize its properties, particularly its selectivity and potency as a PPP1R15B modulator.
Structure-Activity Relationship (SAR) Investigations for Enhanced Selectivity
This compound itself was identified through a target-based discovery method focusing on PPP1R15B, which involved screening derivatives of Guanabenz. nih.gov SAR investigations revealed that altering the position of chloro-substitutions on the Guanabenz scaffold could dramatically switch the binding selectivity from PPP1R15A to PPP1R15B. nih.gov this compound, an isomer of GBZ with chloro-substitutions at the 2,3 positions of the phenyl ring, demonstrated strong binding to PPP1R15B-PP1c and significant selectivity over PPP1R15A-PP1c. nih.gov These investigations are crucial for understanding how structural modifications influence the interaction with the target phosphatase subunits and for designing compounds with improved selectivity profiles.
Strategies for Rational Design of Novel PPP1R15B Modulators
The rational design of novel PPP1R15B modulators builds upon the understanding gained from SAR studies of compounds like this compound. The goal is to design molecules that selectively target PPP1R15B while avoiding off-target effects, particularly on the closely related PPP1R15A. Strategies involve utilizing structural information, such as the binding site of this compound on the PPP1R15B-PP1c holoenzyme, which involves interfering with substrate recruitment. nih.govmedchemexpress.com Rational design approaches aim to create compounds that optimize interactions with key residues or regions on PPP1R15B that are distinct from PPP1R15A, thereby enhancing selectivity. The development of this compound itself serves as a proof-of-concept for the target-based discovery and rational design of selective phosphatase inhibitors. nih.gov Further design efforts can explore modifications to the this compound scaffold or entirely new chemical series that exploit the structural differences between PPP1R15A and PPP1R15B to achieve high selectivity and desired functional outcomes, such as transiently modulating the integrated stress response. nih.govdcchemicals.com
Future Research Directions and Translational Perspectives for Raphin 1
Identification of Additional Biological Pathways Modulated by Raphin 1
While this compound is primarily known for its selective inhibition of PPP1R15B, leading to transient phosphorylation of eIF2α and attenuation of protein synthesis nih.govnih.govrndsystems.comdcchemicals.commedchemexpress.comcam.ac.uknih.gov, further research is needed to fully elucidate all biological pathways it modulates. Studies have shown that this compound's inhibition of R15B interferes with substrate recruitment to the R15B-PP1c holoenzyme nih.govnih.govdcchemicals.commedchemexpress.com. In cells, this compound causes a rapid and transient accumulation of R15B's phosphorylated substrate nih.govnih.govmedchemexpress.com. Beyond its direct impact on the eIF2α phosphorylation axis and proteostasis nih.govdcchemicals.comresearchgate.net, this compound has been observed to induce the degradation of R15B itself in a proteasome- and p97-dependent manner researchgate.net.
Emerging research also suggests potential influences on other signaling cascades. For instance, studies in pediatric glioblastoma cells indicated that this compound might decrease the level of eIF2Bϵ and increase its phosphorylation, potentially suggesting an effect on the ERK-1/2 pathway nih.govresearchgate.netmdpi.com. Additionally, this compound has been shown to increase DNA damage in these cells researchgate.net. Investigation into its activity against Leishmania chagasi, despite the absence of a direct PPP1R15B counterpart in this parasite, implies that this compound might affect leishmanial eIF2α biochemical processes through alternative or convergent pathways chemrxiv.org. Future research should aim to systematically identify these additional modulated pathways using unbiased approaches, which could uncover novel therapeutic opportunities or potential off-target effects.
Expanding Preclinical Spectrum of Therapeutic Applications
The preclinical success of this compound in a mouse model of Huntington's disease, where it improved weight, decreased SDS-insoluble huntingtin assemblies, and reduced nuclear inclusions rndsystems.comdcchemicals.commedchemexpress.com, highlights its potential for translation to other protein misfolding conditions nih.govdcchemicals.com. Given that accumulation of misfolded proteins is a fundamental cause of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's, expanding the preclinical evaluation of this compound in models of these disorders is a critical future direction cam.ac.uk.
Furthermore, recent studies have explored this compound's potential in oncology, specifically in pediatric glioblastoma (PED-GBM). This compound demonstrated dose-dependent activity against PED-GBM cells, increasing phosphorylated eIF2α and decreasing cell survival nih.govresearchgate.net. Notably, this compound showed synergistic effects when combined with PARP-1 inhibitors and radiation in these aggressive brain tumor cells researchgate.netmdpi.com. This suggests a potential for this compound as a sensitizer (B1316253) to existing cancer therapies. The observed activity against Leishmania chagasi also warrants further investigation into its potential as an antiparasitic agent, although the exact mechanism needs clarification chemrxiv.org. Expanding preclinical studies across these diverse disease areas will be crucial to determine the full therapeutic spectrum of this compound.
Innovation in Phosphatase Drug Discovery Platforms
The discovery of this compound was a significant achievement, demonstrating the feasibility of selectively inhibiting a regulatory subunit of protein phosphatase 1, a class of enzymes previously considered largely "undruggable" nih.govnih.govcam.ac.ukresearchgate.netresearchgate.net. The platform developed for this purpose, which enabled the target-based discovery of selective serine/threonine phosphatase inhibitors by targeting regulatory subunits like R15B, represents a crucial innovation in drug discovery nih.govnih.govcam.ac.ukresearchgate.net.
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of how this compound exerts its biological effects and therapeutic benefits, the integration of multi-omics data is a promising future research direction. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, metabolomics, and other high-throughput technologies, provide a holistic view of biological processes and their perturbations in disease states researchgate.netnih.govmdpi.com.
Applying these integrative strategies to this compound research could involve analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics) in response to this compound treatment in various cellular and animal models. Integrating these diverse datasets can help to:
Identify the full spectrum of pathways and networks affected by this compound beyond the known eIF2α axis.
Uncover compensatory mechanisms or off-target effects.
Identify biomarkers of response or resistance to this compound.
Elucidate the molecular basis for its efficacy in specific disease models, such as Huntington's disease or pediatric glioblastoma.
Predict potential synergistic drug combinations by understanding how this compound interacts with other molecular pathways.
While the provided search results discuss multi-omics data integration in a general context of understanding complex diseases researchgate.netnih.govmdpi.comnih.gov, applying these powerful computational and analytical tools specifically to this compound research will be instrumental in moving from a targeted understanding of its primary mechanism to a broader appreciation of its systems-level impact and therapeutic potential.
| Compound Name | PubChem CID |
| This compound | 5356739 |
Data Table: Binding Affinity and Selectivity of this compound
| Target | Dissociation Constant (Kd) | Selectivity vs. R15A |
| PPP1R15B (R15B) | 33 nM rndsystems.comdcchemicals.comtocris.commedchemexpress.comchemrxiv.org | - |
| R15B-PP1c holoenzyme | 33 nM dcchemicals.commedchemexpress.com | ~30-fold rndsystems.comdcchemicals.comtocris.commedchemexpress.com |
| R15A-PP1c holoenzyme | - | Lower binding nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly used to identify and characterize Raphin 1 in biochemical studies?
- Answer : this compound is typically identified using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and purity . Characterization often includes elemental analysis, chromatographic purity assessments (e.g., HPLC), and stability testing under physiological conditions. Experimental protocols should detail solvent systems, reaction conditions, and reproducibility metrics, with synthetic pathways cross-referenced against established literature for known analogs .
Q. How can researchers design experiments to evaluate this compound’s biochemical interactions while minimizing confounding variables?
- Answer : Utilize controlled in vitro assays (e.g., enzyme inhibition studies or receptor-binding assays) with appropriate negative/positive controls. For cellular studies, employ isogenic cell lines to isolate specific pathways. Statistical power analysis should guide sample sizes, and blinding protocols reduce observational bias. Pre-register experimental designs to enhance transparency .
Q. What are the best practices for validating this compound’s biological activity across different model systems?
- Answer : Cross-validate findings using orthogonal methods (e.g., biochemical assays vs. phenotypic readouts). Replicate results in at least two independent models (e.g., primary cells and animal models). Dose-response curves and time-course analyses are critical to establish causality. Report EC50/IC50 values with confidence intervals to quantify potency variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action?
- Answer : Conduct systematic reviews to identify methodological discrepancies (e.g., differences in assay conditions or compound purity). Use meta-analysis to aggregate data, highlighting outliers. Validate conflicting hypotheses via CRISPR-based gene editing or chemical probes to isolate target engagement. Transparently report batch-to-batch variability in compound synthesis .
Q. What strategies are effective for integrating this compound into multi-target therapeutic hypotheses without overinterpreting preliminary data?
- Answer : Employ network pharmacology approaches to map this compound’s interactions onto disease-associated pathways. Use cheminformatics tools (e.g., molecular docking or QSAR modeling) to predict off-target effects. Prioritize hypothesis-driven studies over correlative data, and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
Q. How can advanced spectroscopic techniques enhance the structural elucidation of this compound derivatives?
- Answer : Combine cryo-electron microscopy (cryo-EM) for macromolecular complexes or X-ray crystallography for atomic-resolution structures. Dynamic NMR and time-resolved fluorescence spectroscopy can reveal conformational changes. For novel derivatives, isotopic labeling (e.g., 13C/15N) aids in tracking metabolic fate .
Methodological and Ethical Considerations
Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?
- Answer : Adhere to ARRIVE guidelines for animal studies and FAIR principles for data sharing. Implement independent ethical review boards to assess translational relevance and avoid redundant experimentation. Disclose all conflicts of interest and negative results to mitigate publication bias .
Q. How should researchers approach data management and reproducibility in this compound studies?
- Answer : Use electronic lab notebooks (ELNs) for real-time data logging and version control. Share raw datasets (e.g., spectral files, dose-response curves) in public repositories like Zenodo or Figshare. Provide step-by-step synthetic protocols in Supplementary Information, including failure reports to aid troubleshooting .
Data Integration and Reporting
Table 1 : Common Data Types and Reporting Standards for this compound Research
| Data Type | Reporting Standard | Reference |
|---|---|---|
| Synthetic Yield | Include reaction scale, solvent purity, and catalyst loadings | |
| Biological Activity | EC50/IC50 ± SEM; statistical tests (e.g., ANOVA) | |
| Structural Data | Deposition codes for crystallographic databases | |
| Pharmacokinetics | AUC, Cmax, T1/2 in relevant biological matrices |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
